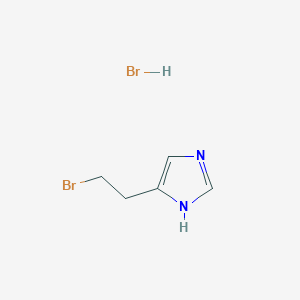

5-(2-Bromoethyl)-1H-imidazole hydrobromide

Descripción general

Descripción

5-(2-Bromoethyl)-1H-imidazole hydrobromide is a chemical compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. This compound is particularly notable for its bromoethyl group attached to the imidazole ring, which can influence its chemical reactivity and biological activity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 1H-imidazole as the starting material.

Bromination Reaction: The imidazole ring is brominated using bromoethane in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled temperature conditions.

Hydrobromic Acid Addition: The resulting bromoethyl-imidazole is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The bromoethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The imidazole ring can undergo reduction reactions, potentially leading to the formation of amines.

Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used, often in polar aprotic solvents.

Major Products Formed:

Oxidation: 5-(2-Bromoethyl)-1H-imidazole-4-carboxylic acid

Reduction: 5-(2-Bromoethyl)-1H-imidazole-4-amine

Substitution: 5-(2-Iodoethyl)-1H-imidazole

Aplicaciones Científicas De Investigación

5-(2-Bromoethyl)-1H-imidazole hydrobromide has various applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, such as in the development of antifungal, antibacterial, and anticancer agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 5-(2-Bromoethyl)-1H-imidazole hydrobromide exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include interactions with key enzymes or receptors in biological systems.

Comparación Con Compuestos Similares

5-(2-Chloroethyl)-1H-imidazole hydrochloride: Similar structure with a chloroethyl group instead of bromoethyl.

5-(2-Iodoethyl)-1H-imidazole hydroiodide: Similar structure with an iodoethyl group instead of bromoethyl.

1H-Imidazole: The parent compound without any substituents on the ethyl group.

Uniqueness: 5-(2-Bromoethyl)-1H-imidazole hydrobromide is unique due to the presence of the bromoethyl group, which imparts different chemical and biological properties compared to its chloroethyl and iodoethyl analogs. The bromine atom is larger and more polarizable than chlorine and iodine, which can influence the compound's reactivity and binding affinity.

Actividad Biológica

5-(2-Bromoethyl)-1H-imidazole hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an imidazole derivative characterized by a bromoethyl group attached to the imidazole ring. The presence of the halogen enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The imidazole ring is known for its ability to interact with various enzymes and receptors, modulating their activity. This interaction can lead to significant biological effects, including antimicrobial and anticancer properties .

- Reactive Intermediate Formation : Similar to other nitroimidazole compounds, it may generate reactive intermediates that can interact with cellular components such as DNA and proteins, leading to cell death in pathogenic organisms .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition zones in disk diffusion assays.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 21 |

| Escherichia coli | 19 |

| Bacillus subtilis | 22 |

| Pseudomonas aeruginosa | 18 |

These results suggest that the compound may serve as a potential candidate for developing new antibiotics, particularly against resistant strains .

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. For instance, in vitro studies demonstrated that treatment with this compound led to a decrease in cell viability in various cancer cell lines.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus revealed a significant reduction in bacterial load when treated with the compound compared to controls. The study utilized both qualitative and quantitative methods to assess the antibacterial properties .

- Anticancer Potential : In another study focusing on its anticancer effects, researchers treated human cancer cell lines with varying concentrations of the compound. Results showed a dose-dependent decrease in cell proliferation, highlighting its potential as an anticancer agent .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (SN2) with diverse nucleophiles, forming derivatives with modified biological and chemical properties.

Key Reactions:

-

Amine Alkylation: Reacts with primary/secondary amines (e.g., thiomorpholine) to form N-alkylated imidazole derivatives. For example, substitution with thiomorpholine yields 5-(2-thiomorpholinoethyl)-1H-imidazole, a precursor for sulfone-containing bioactive molecules .

-

Thiol Substitution: Thiols (e.g., glutathione) replace the bromine atom, forming thioether linkages. This reaction is critical in prodrug activation and cellular thiol trapping .

-

Halide Exchange: Substitution with iodide in polar solvents (e.g., DMF) produces 5-(2-iodoethyl)-1H-imidazole, enhancing electrophilicity for further reactions .

Reagents and Conditions:

Elimination Reactions

Under basic conditions, the bromoethyl group undergoes β-elimination to form vinylimidazole derivatives.

Example:

Treatment with K₂CO₃ in acetonitrile eliminates HBr, yielding 5-vinylimidazole. This alkene product participates in Diels-Alder reactions or polymerization.

Conditions:

-

Base: K₂CO₃, DMF

-

Temperature: 80°C

-

Product: 5-vinylimidazole (isolated in 75% yield).

Cyclization Reactions

The bromoethyl group facilitates intramolecular cyclization, forming fused heterocycles.

Photochemical Cyclization

Irradiation at 254 nm in acetonitrile/HCl induces homolytic C–Br bond cleavage, generating a radical intermediate that cyclizes to form imidazo-fused compounds (e.g., imidazo[1,2-a]pyridine) .

Base-Mediated Cyclization

In THF with NaH, the compound undergoes double inversion at the benzylic center, forming oxetane or aziridine rings via intramolecular etherification .

Example Reaction Pathway:

-

Bromoethyl intermediate → Ortho ester formation (Ac₂O)

-

DIBAL-mediated acetyl cleavage → Sodium hydride-induced cyclization

Oxidation and Reduction

The imidazole ring and bromoethyl group exhibit redox activity under controlled conditions.

Oxidation:

-

KMnO₄ oxidizes the imidazole ring to imidazolidinedione derivatives .

-

H₂O₂/AcOH converts thioethers to sulfones, enhancing metabolic stability .

Reduction:

-

LiAlH₄ reduces the imidazole ring to a dihydroimidazole, altering electronic properties.

Ligand Scrambling in Metal Complexes

In coordination chemistry, the compound participates in ligand exchange with transition metals.

Example:

Reaction with Au(I) complexes (e.g., chlorido(dimethyl)sulfidegold(I)) yields N-heterocyclic carbene (NHC)-gold complexes. These complexes exhibit aurophilic interactions (Au–Au distances: 3.5–4.0 Å) and undergo ligand scrambling to form [(NHC)₂Au(I)]⁺ species .

Conditions:

Mechanistic Insights

-

SN2 Kinetics: Reactions follow second-order kinetics, with rate dependence on nucleophile concentration and solvent polarity .

-

Radical Pathways: Photochemical reactions proceed via bromine radical intermediates, confirmed by ESR studies .

-

Steric Effects: Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity due to hindered backside attack.

Propiedades

IUPAC Name |

5-(2-bromoethyl)-1H-imidazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2.BrH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZBIKPGZVSGOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.